molecular formula C18H17BrClN3O4 B3930379 1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine

1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine

Cat. No. B3930379
M. Wt: 454.7 g/mol
InChI Key: CJDYPMNXRYLCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine, also known as BAPP, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. BAPP is a piperazine derivative that has been synthesized for its potential use as an antipsychotic and antidepressant drug.

Mechanism of Action

1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which are both involved in the regulation of mood and behavior. By modulating the activity of these receptors, this compound may be able to alleviate symptoms of depression and psychosis. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that this compound may have neuroprotective effects and could be useful in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models, as well as antipsychotic and antidepressant effects. This compound has also been shown to increase the levels of BDNF, which suggests that it may have neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine is that it has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are targets for many antipsychotic and antidepressant drugs. This makes this compound a potential candidate for the treatment of these disorders. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine. One direction is to further investigate its potential as an antipsychotic and antidepressant drug. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its safety and efficacy in humans.

Scientific Research Applications

1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine has been studied for its potential use as an antipsychotic and antidepressant drug. It has been shown to have a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are targets for many antipsychotic and antidepressant drugs. This compound has also been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders.

properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3O4/c19-13-1-4-15(5-2-13)27-12-18(24)22-9-7-21(8-10-22)17-6-3-14(23(25)26)11-16(17)20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDYPMNXRYLCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(4-bromophenoxy)acetyl]-4-(2-chloro-4-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.